N'-[(1E)-1-(1,3-benzodioxol-5-yl)ethylidene]pyridine-4-carbohydrazide
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Overview
Description
N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. The compound features a 1,3-benzodioxole moiety, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE typically involves the condensation of isonicotinohydrazide with 1-(1,3-benzodioxol-5-yl)ethanone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Substituted hydrazide derivatives.
Scientific Research Applications
N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antimicrobial agent.
Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE involves its interaction with various molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in oxidative stress, thereby exhibiting antioxidant properties.
Inducing Apoptosis: In cancer cells, it can induce apoptosis by disrupting mitochondrial function and activating caspases.
Modulating Signaling Pathways: It can modulate signaling pathways related to cell proliferation and survival.
Comparison with Similar Compounds
N’~4~-[1-(1,3-BENZODIOXOL-5-YL)ETHYLIDENE]ISONICOTINOHYDRAZIDE can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)ethanone: A precursor in the synthesis of the target compound.
Isonicotinohydrazide: Another precursor that contributes to the hydrazide moiety.
Benzodioxole Derivatives: Compounds containing the benzodioxole ring, known for their biological activities.
Properties
Molecular Formula |
C15H13N3O3 |
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Molecular Weight |
283.28 g/mol |
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c1-10(12-2-3-13-14(8-12)21-9-20-13)17-18-15(19)11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
RAYSQTZVXBHNHV-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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